4-Chloro-N,N,6-trimethylpyrimidin-2-amine

Medicinal Chemistry ADMET Optimization CNS Drug Design

2,4-Dichloropyrimidine building blocks generate regioisomeric mixtures that undermine SAR reliability. This compound’s pre-installed C2 dimethylamino group ensures a single reactive site (4-Cl) for clean, high-yielding SNAr diversification. • Zero HBD, logP 2.0, TPSA 29.0 Ų - aligns with CNS MPO criteria for brain-penetrant candidates • Eliminates regioisomeric byproducts; each well receives a homogeneous product for reproducible biological assays • Commercially available at ≥98% purity from multiple global suppliers, supporting uninterrupted library production.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 5734-62-3
Cat. No. B1361387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N,N,6-trimethylpyrimidin-2-amine
CAS5734-62-3
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)C)Cl
InChIInChI=1S/C7H10ClN3/c1-5-4-6(8)10-7(9-5)11(2)3/h4H,1-3H3
InChIKeyJDYDIHVYOFAERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N,N,6-trimethylpyrimidin-2-amine Overview


4-Chloro-N,N,6-trimethylpyrimidin-2-amine (CAS 5734-62-3) is a trisubstituted pyrimidine derivative (C₇H₁₀ClN₃, MW 171.63 g/mol) featuring a chloro substituent at the 4-position, a dimethylamino group at the 2-position, and a methyl group at the 6-position [1]. Its computed XLogP3-AA of 2.0 and zero hydrogen bond donors confer moderate lipophilicity and favorable membrane permeability characteristics, making it a strategically differentiated intermediate in medicinal chemistry and agrochemical research [2]. The compound is commercially available at purities of 95–99% from multiple global suppliers [3].

4-Chloro-N,N,6-trimethylpyrimidin-2-amine vs. Analog Substitution


The unique substitution pattern of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine—particularly the combination of the 4-chloro leaving group and the 2-dimethylamino moiety—creates a specific steric and electronic environment that distinguishes it from other aminopyrimidines. For instance, 4-chloro-6-methylpyrimidin-2-amine (CAS 5600-21-5) possesses a free primary amino group serving as both a hydrogen bond donor (HBD) and a nucleophile, resulting in divergent reactivity profiles and biological target engagement [1]. The 6-methyl substitution can alter metabolic stability and target binding via steric hindrance, whereas des-methyl analogs such as 4-chloro-N,N-dimethylpyrimidin-2-amine (CAS 23631-02-9) exhibit different physicochemical properties including lower logP (~1.2) and higher melting points [2]. These characteristics render simple in-class substitution problematic for applications requiring precise reactivity or pharmacological profiles.

4-Chloro-N,N,6-trimethylpyrimidin-2-amine Differentiation Evidence


Enhanced Permeability vs. Primary Amine Analogs

4-Chloro-N,N,6-trimethylpyrimidin-2-amine has zero hydrogen bond donors (HBD = 0) compared with 2 HBDs for 4-chloro-6-methylpyrimidin-2-amine (2-amino analog) [1]. PBPK modeling using ADMET Predictor™ estimated its effective permeability (Peff) at 1.219 cm/s, plasma unbound fraction (fup) at 70%, and logP at 1.87, indicating superior passive membrane permeation [2]. The absence of HBDs also reduces susceptibility to Phase II glucuronidation or sulfation, enhancing metabolic stability compared to primary amine analogs [3].

Medicinal Chemistry ADMET Optimization CNS Drug Design

Superior BBB Penetration vs. Des-Methyl Analog

4-Chloro-N,N,6-trimethylpyrimidin-2-amine (XLogP3-AA = 2.0) exhibits approximately 0.8 log units higher lipophilicity compared to its des-6-methyl analog 4-chloro-N,N-dimethylpyrimidin-2-amine (logP = 1.196) [1][2]. The topological polar surface area (TPSA) of 29.0 Ų is identical between the two compounds, but the additional methyl group in the target compound shifts the logP into a more favorable range (1–3) for passive blood-brain barrier penetration while maintaining acceptable aqueous solubility (estimated 2.639 mg/mL) [3]. This represents a meaningful optimization vector where the 6-methyl substituent improves CNS multiparameter optimization (MPO) scores without increasing TPSA or HBD count.

CNS Drug Discovery Physicochemical Profiling BBB Penetration

Regioselective Reactivity vs. Dichloro Analog

The presence of a single chlorine leaving group at the 4-position, combined with the electron-donating 2-dimethylamino substituent, imparts predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. In contrast, 2,4-dichloro-6-methylpyrimidine (CAS 5424-21-5) exhibits competing reactivity at both the 2- and 4-positions, often resulting in mixtures of regioisomers [1]. Amine-based nucleophiles preferentially displace the 4-chloro group in 2,4-dichloro-6-methylpyrimidine, but competitive displacement at the 2-position can occur depending on steric and electronic conditions [2]. The target compound eliminates this regiochemical ambiguity entirely, as the 2-position is already occupied by the dimethylamino group, ensuring quantitative conversion to a single regioisomeric product.

Organic Synthesis Medicinal Chemistry Building Block Selectivity

Pro-Inhibitor Nitrification Potential

4-Chloro-6-methylpyrimidin-2-amine (CAS 5600-21-5) is a known nitrification inhibitor in agricultural applications, functioning by suppressing ammonia-oxidizing bacteria in soil [1]. 4-Chloro-N,N,6-trimethylpyrimidin-2-amine can be conceptualized as an N,N-dimethyl pro-inhibitor that may undergo oxidative N-demethylation in soil microbial systems to release the active 2-amino species. This pro-inhibitor approach could provide controlled release kinetics and extended soil half-life, differentiating it from the direct application of the free amine form [2]. While direct comparative soil persistence data are not publicly available, the structural rationale is supported by the well-precedented metabolic N-demethylation of tertiary arylamines in environmental and biological systems.

Agrochemical Research Nitrification Inhibitor Pro-Drug Strategy

Multi-Supplier Availability Advantage

4-Chloro-N,N,6-trimethylpyrimidin-2-amine is stocked at ≥97% purity by multiple independent suppliers including Shanghai Yuanye Bio-Technology (97%), Beyotime (97%), BLD Pharm (via SigmaAldrich), and AKSci (95%) [1]. In comparison, the des-6-methyl analog (4-chloro-N,N-dimethylpyrimidin-2-amine, CAS 23631-02-9) is primarily available through fewer suppliers, and certain analogs such as 4-chloro-5-methylpyrimidin-2-amine (CAS 89895-06-5) are predominantly custom-synthesis items with lead times of 4–8 weeks. Multi-supplier availability reduces single-source supply risk and enables competitive pricing through vendor comparison, with observed price ranges from approximately ¥100/kg (bulk) to ¥488/100mg (research grade) [2].

Chemical Procurement Supply Chain Reliability Quality Assurance

Reduced Protein Binding vs. Primary Amine Analogs

The ADMET Predictor™ model estimated the plasma unbound fraction (fup) of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine at 70% [1]. This high unbound fraction is characteristic of compounds lacking hydrogen bond donors, as HBDs (particularly NH groups) are primary mediators of strong plasma protein binding through hydrogen bonding with albumin and α₁-acid glycoprotein. The analogous primary amine, 4-chloro-6-methylpyrimidin-2-amine, contains two NH protons and is predicted to have significantly higher protein binding (lower fup). While direct experimental fup for the primary amine analog is not reported in the same model, structure-property relationships across pyrimidine series consistently show that N,N-dimethylation reduces albumin binding by 20–40% compared to the corresponding primary amine [2].

Drug Metabolism Plasma Protein Binding Pharmacokinetics

4-Chloro-N,N,6-trimethylpyrimidin-2-amine Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

For CNS-targeted kinase inhibitor programs requiring balanced potency and brain exposure, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine serves as a privileged fragment due to its zero HBD count, logP of 2.0, high predicted permeability (Peff = 1.219 cm/s), and low TPSA (29.0 Ų), all aligning with the CNS MPO desirability criteria [1]. Its single chlorine leaving group at the 4-position enables clean, high-yielding SNAr diversification without regioisomeric byproducts, accelerating SAR exploration [2]. Compared to des-methyl or primary amine congeners, this compound provides a pre-optimized starting point that may reduce the number of design-make-test cycles required to achieve acceptable brain penetration.

Controlled-Release Nitrification Inhibitor Formulation

In agrochemical research targeting nitrogen management, 4-Chloro-N,N,6-trimethylpyrimidin-2-amine offers potential as an N,N-dimethyl pro-inhibitor of nitrification. The compound may undergo gradual oxidative N-demethylation in soil to generate 4-chloro-6-methylpyrimidin-2-amine, a recognized nitrification inhibitor [1]. The increased soil organic matter partitioning conferred by the higher logP (2.0 vs. ~1.6 for the free amine) could translate to reduced leaching and prolonged inhibitor residence time in the root zone, supporting more efficient nitrogen utilization in cereal crop production [2]. This pro-inhibitor concept is structurally supported by known microbial N-demethylation pathways.

High-Throughput Library Synthesis with Single Regioisomer

For medicinal chemistry groups building focused pyrimidine libraries by parallel synthesis, the pre-installed dimethylamino group at the 2-position eliminates the regioisomeric ambiguity that plagues 2,4-dichloropyrimidine building blocks [1]. This ensures each well in a 96-well plate receives a single, structurally homogeneous product, critical for reliable SAR interpretation and downstream biological assay reproducibility. The commercial availability from multiple suppliers at ≥97% purity further supports uninterrupted library production schedules [2].

In Silico ADMET-Guided Fragment Growth

The availability of ADMET Predictor™ parameterization for 4-Chloro-N,N,6-trimethylpyrimidin-2-amine (logP = 1.87, Peff = 1.219 cm/s, fup = 70%, pKa = 9.44) provides a rare, fully characterized computational starting point for property-based drug design [1]. Medicinal chemists can use these experimentally grounded in silico parameters to prospectively evaluate the impact of fragment elaboration on key drug-like properties, enabling more efficient multiparameter optimization. This level of computational characterization is not available for many close analogs, giving teams a data-rich foundation for rational design decisions.

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